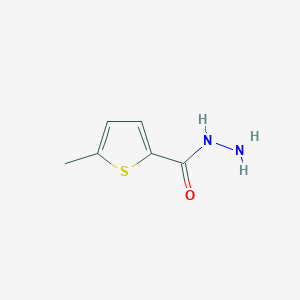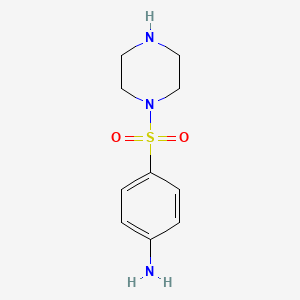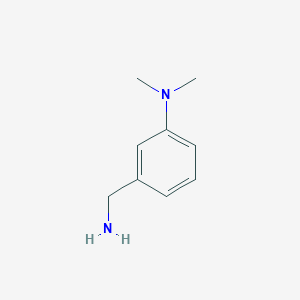![molecular formula C12H10N2O4S2 B1271518 ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid CAS No. 433245-38-6](/img/structure/B1271518.png)
({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Berest et al. (2011) details the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, including derivatives of ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid. These compounds exhibited notable in vitro anticancer and antibacterial activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Antimicrobial and Antifungal Applications
Nosulenko et al. (2015) described the synthesis of 50 new derivatives of 2-[8-R1-9-R2-10-R3-3-R-2-оxo-2Н-[1,2,4]triazino[2,3-с] quinazoline-6-yl)thio]acetic acids, displaying significant antimicrobial and antifungal activity. These findings highlight the potential of these derivatives in addressing various bacterial and fungal infections (Nosulenko et al., 2015).
Anticancer Research
Mohamed et al. (2016) synthesized a series of 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrating significant anticancer activity across various tumor cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Mohamed et al., 2016).
Antimicrobial Screening
Deshmukh et al. (2010) reported the synthesis of pyrazolo-3-aryl quinazolin-4(3H)ones, which were tested for antibacterial activity against various bacterial strains. These compounds showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Deshmukh et al., 2010).
Rhizogenesis in Plant Propagation
Zavhorodnii et al. (2022) explored the influence of derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid on rhizogenesis in Paulownia clones, finding that certain derivatives stimulated root formation in plants. This research opens new avenues in agricultural biotechnology and plant propagation (Zavhorodnii et al., 2022).
properties
IUPAC Name |
2-[2-(carboxymethylsulfanyl)quinazolin-4-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c15-9(16)5-19-11-7-3-1-2-4-8(7)13-12(14-11)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSBHSNWOALSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)O)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

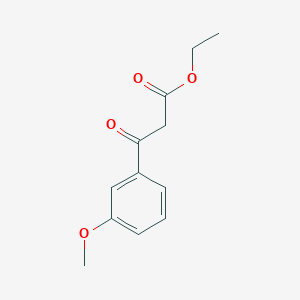
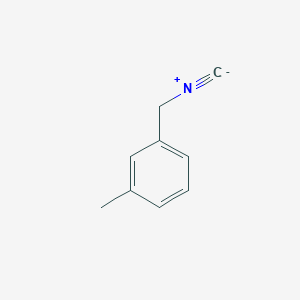

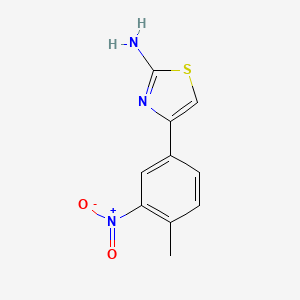

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)
